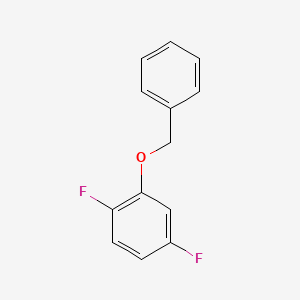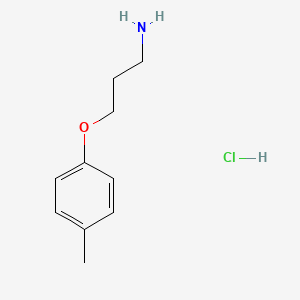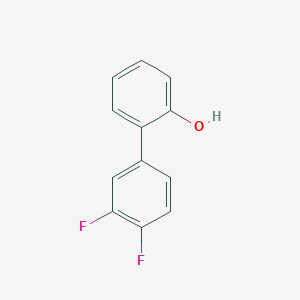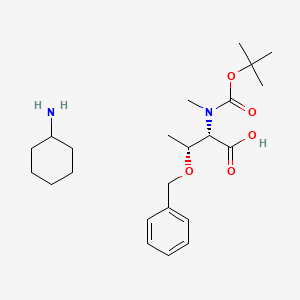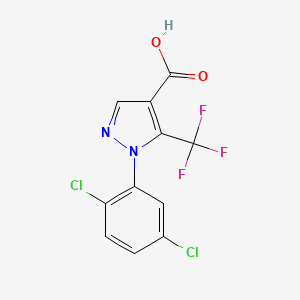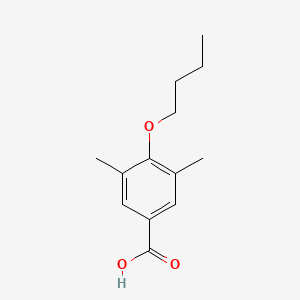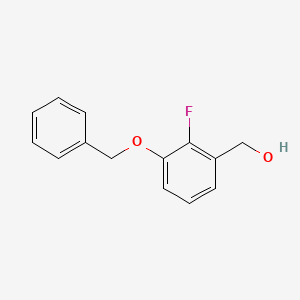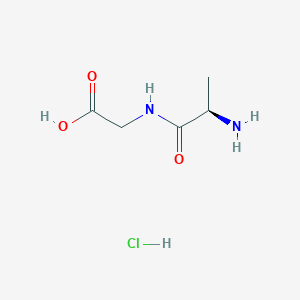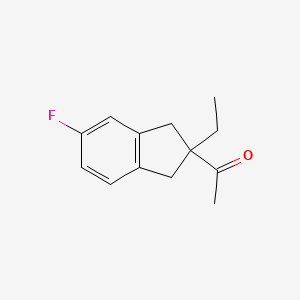
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone, also known as 2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-one, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, in biochemical and physiological studies, and in the development of new drugs.
科学研究应用
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, including indene derivatives and other organic compounds. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the action of enzymes. In addition, it has been used in the development of new drugs, such as anti-cancer drugs and other therapeutic agents.
作用机制
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone acts by binding to specific receptors on the cell surface. The binding of the compound to these receptors activates a signal transduction pathway, which results in the regulation of gene expression, enzyme activity, and other biochemical and physiological processes.
Biochemical and Physiological Effects
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to regulate gene expression, modulate enzyme activity, and affect the metabolism of other compounds. It has also been shown to have anti-cancer and anti-inflammatory effects, as well as to have potential therapeutic effects in the treatment of neurological diseases.
实验室实验的优点和局限性
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has several advantages and limitations for laboratory experiments. One of its major advantages is its versatility, as it can be used in a variety of ways, such as in the synthesis of other compounds and in the study of biochemical and physiological processes. However, it is important to note that the compound is highly toxic, so it should be handled with care and appropriate safety precautions should be taken when working with it.
未来方向
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, further research could be conducted to explore its potential therapeutic applications in the treatment of neurological diseases, as well as its potential use in the development of new drugs. Additionally, further research could be conducted to explore its potential use as a tool for studying biochemical and physiological processes, such as gene expression and enzyme activity. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as indene derivatives and other organic compounds.
合成方法
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone can be synthesized from 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanoneuoro-2,3-dihydro-1H-indene, which is obtained through a reaction between ethyl bromide and 2-fluoro-5-methyl-2,3-dihydro-1H-indene. The reaction is catalyzed by a Lewis acid such as zinc bromide. The product is then treated with ethanethiol in the presence of a base, such as sodium hydroxide, to form 1-(1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanoneuoro-2,3-dihydro-1H-inden-2-yl)-ethanone.
属性
IUPAC Name |
1-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSMUWSNHWVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


